5-(3-Bromophenyl)pyrazine-2,3-dicarboxylic acid
Overview
Description
5-(3-Bromophenyl)pyrazine-2,3-dicarboxylic acid is an organic compound with the molecular formula C12H7BrN2O4 It is a derivative of pyrazine, a heterocyclic aromatic organic compound, and contains a bromophenyl group attached to the pyrazine ring
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of organogelators and antimycobacterial agents , suggesting potential targets could be related to these applications.
Mode of Action
It’s known that similar compounds can form three-dimensional fibrous networks through intra-hydrogen bonding, π–π stacking, and van der waals interactions .
Biochemical Pathways
Similar compounds have been used in the synthesis of organogelators and antimycobacterial agents , suggesting that it may interact with biochemical pathways related to these processes.
Result of Action
Similar compounds have been shown to form three-dimensional fibrous networks , suggesting potential structural changes at the molecular level.
Action Environment
Environmental factors such as temperature, fluorinion, and shear stress can influence the action, efficacy, and stability of 5-(3-Bromophenyl)pyrazine-2,3-dicarboxylic acid . These factors can affect the formation of the three-dimensional fibrous networks that this compound is known to form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)pyrazine-2,3-dicarboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromophenyl)pyrazine-2,3-dicarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The pyrazine ring can be oxidized under specific conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: 5-Phenylpyrazine-2,3-dicarboxylic acid.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Bromophenyl)pyrazine-2,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
5-(4-Bromophenyl)pyrazine-2,3-dicarboxylic acid: Similar structure but with the bromine atom in a different position.
Pyrazine-2,3-dicarboxylic acid: Lacks the bromophenyl group and has different chemical properties.
Pyrazine-2,5-dicarboxylic acid: Another pyrazine derivative with carboxylic acid groups in different positions.
Uniqueness
5-(3-Bromophenyl)pyrazine-2,3-dicarboxylic acid is unique due to the presence of the bromophenyl group at the 3-position of the pyrazine ring
Properties
IUPAC Name |
5-(3-bromophenyl)pyrazine-2,3-dicarboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O4/c13-7-3-1-2-6(4-7)8-5-14-9(11(16)17)10(15-8)12(18)19/h1-5H,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBAHSNTSXLUIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN=C(C(=N2)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501235089 | |
Record name | 2,3-Pyrazinedicarboxylic acid, 5-(3-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501235089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1148027-07-9 | |
Record name | 2,3-Pyrazinedicarboxylic acid, 5-(3-bromophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1148027-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Pyrazinedicarboxylic acid, 5-(3-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501235089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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